molecular formula C15H21NO4S B13884788 1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone

1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone

Cat. No.: B13884788
M. Wt: 311.4 g/mol
InChI Key: SBMJGDXVOUMRTB-UHFFFAOYSA-N
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Description

1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors . The hydroxyethyl group is introduced via nucleophilic substitution reactions, where 2-chloroethanol can be used as a reagent . The sulfonyl group is then added through sulfonation reactions using reagents such as sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Sulfonamide derivatives, thiol derivatives

Mechanism of Action

Comparison with Similar Compounds

1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

1-[4-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone

InChI

InChI=1S/C15H21NO4S/c1-12(18)13-5-7-15(8-6-13)21(19,20)16-10-3-2-4-14(16)9-11-17/h5-8,14,17H,2-4,9-11H2,1H3

InChI Key

SBMJGDXVOUMRTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCO

Origin of Product

United States

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